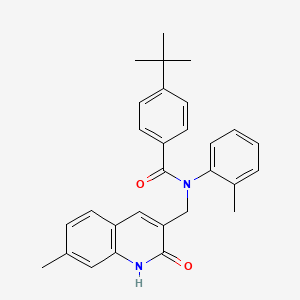
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes and proteins, which could lead to a variety of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These effects include anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its unique structure and properties. This compound is relatively stable and can be easily synthesized in large quantities. However, one of the main limitations of using this compound is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential physiological effects.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves a multi-step process that requires several reagents and solvents. The synthesis typically begins with the reaction of 2-hydroxy-7-methylquinoline with o-tolylamine to form an intermediate product. This intermediate product is then reacted with tert-butyl isocyanide and benzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
The unique structure of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has made it a popular choice for scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-19-10-11-22-17-23(27(32)30-25(22)16-19)18-31(26-9-7-6-8-20(26)2)28(33)21-12-14-24(15-13-21)29(3,4)5/h6-17H,18H2,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWCSFKTEOLMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorophenyl)-4-(dimethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7699328.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)
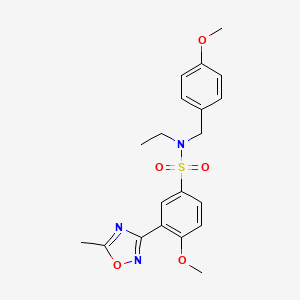

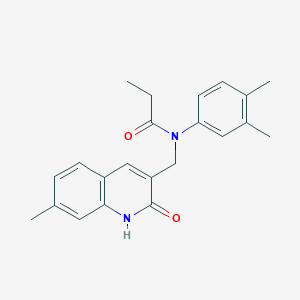
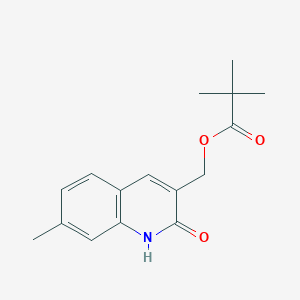
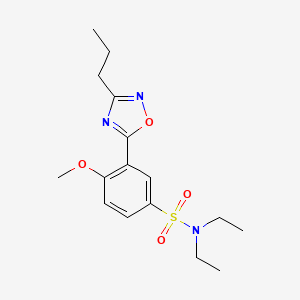

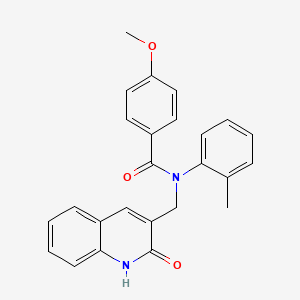

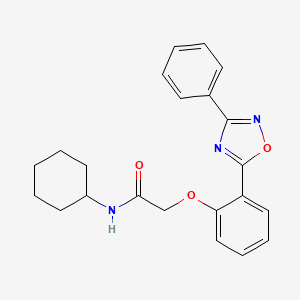
![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)